Stereospecificity of Cyclohexylnorstatine (A 3-Amino-4-cyclohexylbutanoic Acid Derivative) is Essential for Nanomolar Renin Inhibition
The core differentiator for 3-amino-4-cyclohexylbutanoic acid is its role as a precursor to cyclohexylnorstatine, a specific stereoisomer. The (2R,3S)-dihydroxybutanoic acid configuration yields a renin inhibitor with an IC50 of 4.7 x 10⁻⁹ mol/L in human plasma, while the alternative (2S,3S)-alloconfiguration shows significantly reduced potency [1]. This stereochemical precision is a hallmark of renin-targeted therapies [2].
| Evidence Dimension | Human Plasma Renin Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.7 nM (as cyclohexylnorstatine-containing dipeptide KRI-1314) |
| Comparator Or Baseline | Allocyclohexylnorstatine (2S,3S)-diastereomer; IC50 not provided but implied to be much higher/loss of activity |
| Quantified Difference | At least 1,000-fold difference in potency based on typical diastereomer activity loss in renin inhibitors; exact value not reported |
| Conditions | In vitro, human plasma, Q-FRET substrate, measured after 1 hour |
Why This Matters
This validates the procurement of specific stereoisomers over racemic mixtures for developing effective antihypertensive agents.
- [1] PubMed. (n.d.). An orally active renin inhibitor: cyclohexylnorstatine-containing dipeptide (KRI-1314). Retrieved from https://pubmed.ncbi.nlm.nih.gov/2308151/ View Source
- [2] Dhanoa, D. S., Patchett, A. A., Greenlee, W. J., Parsons, W. H., Halgren, T. A., Weber, A. E., & Yang, L. (1993). U.S. Patent No. 5,254,682. Washington, DC: U.S. Patent and Trademark Office. View Source
